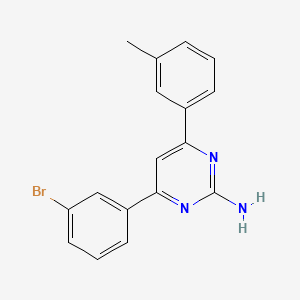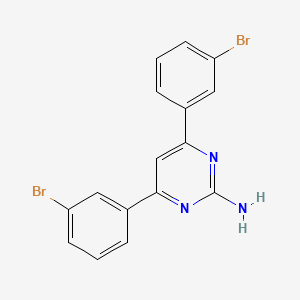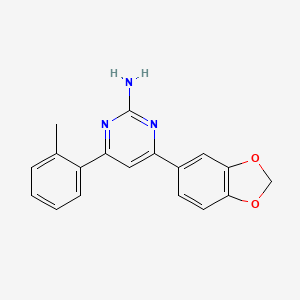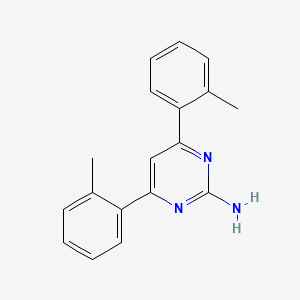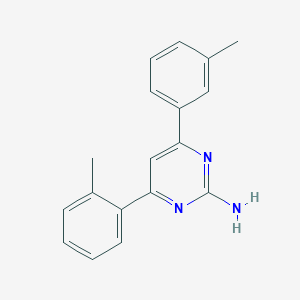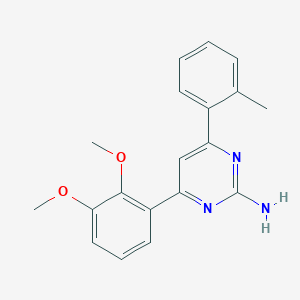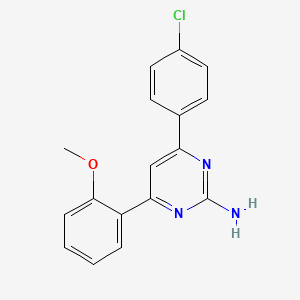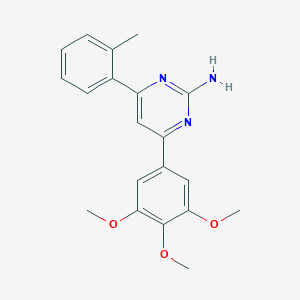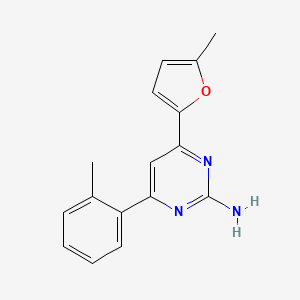
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-MFPP, is an organic compound that is a member of the pyrimidine family. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4-MFPP has been widely studied due to its potential applications in the pharmaceutical industry. It has been used in the synthesis of various drugs, including anti-cancer agents, anti-diabetic drugs, and anti-inflammatory agents. In addition, 4-MFPP has been studied in the field of biochemistry and physiology, where it has been shown to possess several interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used in the synthesis of several drugs, including anti-cancer agents, anti-diabetic drugs, and anti-inflammatory agents. In addition, 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used as a model compound in the study of the structure-activity relationships of pyrimidine derivatives. It has also been used in the study of the synthesis of other pyrimidine derivatives, such as 4-aminopyrimidines and 4-hydroxypyrimidines.
Mecanismo De Acción
The exact mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to certain receptors in the body, such as the G-protein-coupled receptors, and modulates the activity of those receptors. This modulation of the activity of the receptors can lead to various physiological effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to possess several interesting biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in those cells. In addition, 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to possess anti-diabetic and anti-inflammatory effects, and to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively easy compound to synthesize, and is available in large quantities. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively toxic compound, and should be handled with care. In addition, the exact mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, and further research is needed in order to fully understand its effects.
Direcciones Futuras
The potential applications of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in the pharmaceutical industry are numerous, and further research is needed in order to fully explore its potential. In addition, further research is needed to better understand the mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, and to identify other potential applications. Finally, further research is needed to explore the potential of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as an anticancer agent, and to develop more effective and safer drugs based on 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine.
Métodos De Síntesis
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized from the reaction of 5-methylfuran-2-yl bromide and 2-methylphenyl pyrimidine-2-amine. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature, and yields 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in high yields.
Propiedades
IUPAC Name |
4-(5-methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)13-9-14(19-16(17)18-13)15-8-7-11(2)20-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISBENLUQKVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






